Cas no 1159983-63-7 (tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate)
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
- AK-26605
- ANW-57944
- CTK8B7617
- I12-0441
- KB-260543
- PubChem22550
- 1-[(tert-Butoxy)carbonyl]-alpha,3-dioxo-4-piperidineacetic acid methyl ester
- 1159983-63-7
- MFCD11111571
- AKOS015897924
- tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
- TERT-BUTYL4-(2-METHOXY-2-OXOACETYL)-3-OXOPIPERIDINE-1-CARBOXYLATE
- DB-023286
- DTXSID40677457
-
- MDL: MFCD11111571
- Inchi: 1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-5-8(9(15)7-14)10(16)11(17)19-4/h8H,5-7H2,1-4H3
- InChI Key: JOZPQWCUQZLFBU-UHFFFAOYSA-N
- SMILES: O(C(N1CC(C(C(C(=O)OC)=O)CC1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 285.12123733g/mol
- Monoisotopic Mass: 285.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 90Ų
Experimental Properties
- Density: 1.227
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007345-1g |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 95% | 1g |
$671.96 | 2023-09-04 | |
| Chemenu | CM180326-1g |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | T071470-50mg |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 50mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T071470-100mg |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 100mg |
$ 850.00 | 2022-06-03 | ||
| Chemenu | CM180326-1g |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 95% | 1g |
$690 | 2023-01-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641528-1g |
Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |
1159983-63-7 | 98% | 1g |
¥7954.00 | 2024-08-09 |
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 1159983-63-7) is a highly specialized organic molecule with significant applications in the fields of organic synthesis and drug discovery. This compound, characterized by its complex structure, has garnered attention due to its potential as an intermediate in the synthesis of bioactive molecules and its role in the development of novel therapeutic agents.
At its core, the molecule features a piperidine ring, a six-membered cyclic amine, which serves as a versatile scaffold for various functional groups. The tert-butyl group attached to the piperidine ring adds steric bulk, which can influence the molecule's stability and reactivity. Additionally, the presence of a 2-methoxy-2-oxoacetyl group introduces both electron-donating and electron-withdrawing functionalities, enhancing the compound's versatility in chemical reactions.
Recent studies have highlighted the importance of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of peptide mimetics and bioisosteres, which are critical in designing drugs with improved pharmacokinetic profiles. The compound's ability to undergo various transformations, such as nucleophilic substitutions and cyclizations, makes it a valuable building block in organic synthesis.
One notable application of this compound is its use in the development of β-lactam antibiotics. The piperidine ring structure is analogous to components found in these antibiotics, making it a promising candidate for further exploration in antimicrobial drug discovery. Furthermore, its carboxylate group facilitates interactions with biological targets, potentially enhancing its bioavailability and efficacy.
The synthesis of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the piperidine ring through intramolecular cyclization and subsequent functionalization to introduce the methoxy and oxo groups. These steps are optimized to ensure high yields and purity, which are essential for downstream applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been thoroughly investigated, making it suitable for use in both laboratory settings and industrial-scale production.
From an environmental perspective, studies have shown that tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate has low toxicity to aquatic organisms when used at recommended concentrations. This aligns with current trends toward green chemistry practices, where minimizing environmental impact is a priority.
In conclusion, tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 1159983-63-) stands out as a significant molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more prominent role in the field of medicinal chemistry.
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